Manganese bis(trifluoromethanesulfonate)
Description
Contemporary Significance in Inorganic and Organometallic Chemistry Research
In contemporary chemical research, manganese bis(trifluoromethanesulfonate) has emerged as a compound of considerable interest, largely due to manganese being an earth-abundant, inexpensive, and less toxic metal compared to many precious metal catalysts. researchgate.net Its significance is particularly pronounced in the fields of inorganic and organometallic chemistry, where it serves as a versatile catalyst and precursor.
The utility of manganese triflate as a catalyst is extensive. It has been effectively employed in the oxidation of various hydrocarbons. sigmaaldrich.com For instance, in combination with other reagents, it can catalyze the epoxidation of unactivated olefins and the selective C-H oxidation of alkanes using aqueous hydrogen peroxide. rsc.org Research has shown that while manganese triflate is effective, the choice of anion can influence the reaction's conversion and yield. A comparative study on the epoxidation of 1-octene (B94956) is detailed in the table below.
| Entry | Precursor | Conversion (%) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 1 | Mn(OTf)2 | 79 | 37 | 47 |
| 2 | Mn(ClO4)2 | 77 | 37 | 48 |
| 3 | Mn(NTf2)2 | 78 | 37 | 47 |
| 4 | Mn(OAc)2 | 99 | 45 | 45 |
| 5 | Mn(acac)2 | 99 | 42 | 42 |
Furthermore, manganese triflate has demonstrated efficacy in the depolymerization of plastic waste, such as polyesters and polycarbonates, into valuable chemical compounds. researchgate.net This highlights its potential role in developing more sustainable chemical processes. The compound's reactivity is rooted in the high ionic character of the Mn(II)-C bond in its organometallic derivatives, leading to reactivity comparable to that of organomagnesium and organozinc compounds. wikipedia.org The variable oxidation states of manganese, from -3 to +7, allow for a diverse range of catalytically active complexes, further broadening its applicability. nih.gov
Role as a Strategic Synthon and Precursor in Chemical Transformations
Beyond its direct catalytic applications, manganese bis(trifluoromethanesulfonate) is a valuable synthon and precursor for the synthesis of more complex manganese-containing molecules and materials. Its utility in this regard stems from the triflate anion being a weakly coordinating anion, which is thermally stable, highly labile, and chemically inert under many conditions. nih.gov This allows for the facile synthesis of various manganese(II) complexes through ligand substitution reactions.
A common method for preparing manganese triflate itself involves the reaction of manganese(II) chloride with trimethylsilyl (B98337) triflate. nih.gov Once formed, it can be used to generate a variety of coordination complexes. For example, dissolving the polymeric [Mn(CH3CN)2(OTf)2]n in a mixture of acetonitrile (B52724) and pyridine (B92270) yields trans-[Mn(C5H5N)4(OTf)2]. nih.gov Exposure of these complexes to water readily produces Mn(H2O)62. nih.gov These compounds serve as convenient sources of manganese(II) for further synthetic elaborations. nih.gov
The ability to synthesize a range of manganese complexes from a single precursor is crucial for the development of new catalysts with tailored properties. For instance, manganese complexes with chiral N4 ligands, synthesized from Mn(OTf)2, have been shown to be effective catalysts for asymmetric oxidation reactions. acs.org The structure of the resulting complex, such as the hexacoordinated ProBn2Py-Mn(OTf)2, can be finely tuned by the choice of ligands. acs.org This strategic use of manganese triflate as a starting material enables the exploration of new catalytic systems for a wide array of chemical transformations.
Historical Trajectory and Evolution of Academic Investigations Involving Manganese Triflate
The investigation into manganese triflate is part of a broader trend in chemistry focusing on the use of metal triflates as catalysts and the increasing interest in catalysis by earth-abundant metals. The development of metal triflates as water-tolerant Lewis acids marked a significant advancement in organic synthesis. tcichemicals.com This discovery broadened the scope of Lewis acid catalysis to aqueous media, offering environmental and practical advantages. tcichemicals.com
Historically, organomanganese chemistry began in the early 20th century, but for many years remained a primarily fundamental area of research with limited applications in synthesis. wiley-vch.de The shift towards more practical applications began in the late 1970s, with Mn(II) σ-complexes being recognized as valuable synthetic tools. wiley-vch.de
In recent years, the push for sustainable chemistry has brought manganese catalysis to the forefront. nih.gov As a non-toxic, inexpensive, and abundant metal, manganese presents an attractive alternative to precious metals. researchgate.net This has led to a surge in research exploring manganese-catalyzed reactions, including C-H activation, hydrosilylation, and cross-coupling. researchgate.net The unique reactivity of manganese, stemming from its diverse oxidation states and the ionic nature of its bonds in organometallic compounds, has allowed for the development of novel synthetic methodologies. wikipedia.orgnih.gov The study of manganese bis(trifluoromethanesulfonate) is deeply embedded in this modern context, with ongoing research continuing to uncover its potential in facilitating a wide range of chemical transformations.
Structure
2D Structure
Properties
IUPAC Name |
manganese;trifluoromethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLVFLLUCISQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Mn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F6MnO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55120-76-8 | |
| Record name | Manganese bis(trifluoromethanesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Complexation Strategies
Established Synthetic Pathways for Manganese Bis(trifluoromethanesulfonate)
The preparation of manganese bis(trifluoromethanesulfonate) and its solvated adducts can be achieved through several reliable methods. A common and effective pathway involves the reaction of an anhydrous manganese salt, typically manganese(II) chloride (MnCl₂), with a triflating agent.
One of the most frequently employed methods is the reaction of MnCl₂ with trimethylsilyl (B98337) triflate (TMS(OTf)). nih.govnih.gov This reaction, often carried out in a mixed solvent system like acetonitrile (B52724) and tetrahydrofuran, proceeds with the formation of volatile trimethylsilyl chloride, which drives the reaction to completion. nih.gov Using a slight excess of TMS(OTf) helps to ensure anhydrous conditions, which is crucial for preparing the unsolvated or acetonitrile-coordinated forms of the product. nih.gov Following the reaction, the product can be isolated and recrystallized. This method yields a linear coordination polymer, [Mn(CH₃CN)₂(OTf)₂]n, in high yield. nih.govnih.gov
Another established, more general method involves the direct reaction of trifluoromethanesulfonic acid with an anhydrous manganese salt, such as manganese chloride. chembk.com
Facile Routes to Diverse Manganese(II) Triflate Complexes
The acetonitrile adduct, [Mn(CH₃CN)₂(OTf)₂]n, is an excellent starting material for the synthesis of other manganese(II) triflate complexes due to the lability of the coordinated acetonitrile molecules and the bridging triflate anions. nih.gov The synthesis of diverse complexes is often as simple as dissolving the precursor in a solution containing the desired ligand.
For instance, dissolving the [Mn(CH₃CN)₂(OTf)₂]n polymer in a mixture of acetonitrile and pyridine (B92270), followed by recrystallization, readily yields the mononuclear complex trans-[Mn(C₅H₅N)₄(OTf)₂]. nih.govnih.gov In this complex, the manganese(II) center adopts a distorted octahedral geometry with four equatorial pyridine ligands and two axial, monodentate triflate anions. nih.gov
Similarly, exposure of either the acetonitrile or the pyridine complex to water results in the straightforward formation of the hexaaqua complex, Mn(H₂O)₆₂. nih.govnih.gov In this salt, the manganese(II) ion is coordinated by six water molecules, forming a [Mn(H₂O)₆]²⁺ cation, with the triflate anions present in the crystal lattice, participating in hydrogen-bonding interactions. nih.gov These simple ligand-exchange reactions highlight the utility of Mn(OTf)₂ precursors in accessing a variety of coordination environments.
A general procedure for synthesizing manganese(II) bis(triflate) complexes with specific chelating ligands involves the reaction of the target ligand with [Mn(MeCN)(OTf)₂] in a suitable solvent like tetrahydrofuran. rsc.org The desired complex often precipitates from the solution and can be isolated by filtration. rsc.org
| Starting Material | Reagent/Solvent | Product | Key Structural Features | Reference |
|---|---|---|---|---|
| MnCl₂ | TMS(OTf) in CH₃CN/THF | [Mn(CH₃CN)₂(OTf)₂]n | Linear coordination polymer; bridging triflate anions. | nih.govnih.gov |
| [Mn(CH₃CN)₂(OTf)₂]n | Pyridine (C₅H₅N) | trans-[Mn(C₅H₅N)₄(OTf)₂] | Mononuclear; four equatorial pyridines and two axial triflates. | nih.govnih.gov |
| [Mn(CH₃CN)₂(OTf)₂]n | Water (H₂O) | Mn(H₂O)₆₂ | Hexaaqua manganese(II) cation with non-coordinating triflate anions. | nih.govnih.gov |
| [Mn(MeCN)(OTf)₂] | Chelating Ligand (L) in THF | [Mn(L)(OTf)₂] | Mononuclear complex with the chelating ligand coordinated to Mn(II). | rsc.org |
Ligand-Assisted Derivatization and Higher Oxidation State Manganese Complex Formation
Manganese bis(trifluoromethanesulfonate) is not only a precursor for Mn(II) complexes but also a starting point for accessing manganese complexes in both higher and lower oxidation states. The ligand environment plays a critical role in stabilizing these alternative oxidation states.
While direct oxidation of Mn(OTf)₂ is not the most common route, its derivatives are instrumental in the synthesis of higher-valent species. The coordination of specific ligands to the Mn(II) center can tune its redox potential, making oxidation to Mn(III) or Mn(IV) more accessible. Manganese(III) complexes with Schiff base ligands and ancillary carboxylate donors, for example, exhibit a wide range of structurally diverse mononuclear, dinuclear, and polymeric species. researchgate.net
The synthesis of high-valent manganese-oxo species, which are important in oxidation catalysis, can involve triflate-containing precursors. For instance, a mononuclear manganese(IV)-hydroxide complex, (dpaq)MnIV(OH)₂, has been synthesized and crystallographically characterized. osti.gov Interestingly, this complex is interconvertible with a manganese(IV)-oxo species in solution, {[(dpaq)MnIV(O)]−HOTf}⁺, demonstrating the role of the triflate/triflic acid in stabilizing and modulating the reactivity of high-valent manganese centers. osti.gov The synthesis of these species often begins with a Mn(III) precursor, which itself can be derived from Mn(II) starting materials through oxidation in the presence of the appropriate ligand. osti.gov
Manganese(I) organometallic complexes, particularly those containing carbonyl ligands, are significant in catalysis. wiley-vch.de While not typically synthesized directly from Mn(OTf)₂, triflate anions play a crucial role in the preparation of reactive Mn(I) precursors. A common starting material for Mn(I) chemistry is bromopentacarbonylmanganese(I), [MnBr(CO)₅]. rsc.orgresearchgate.net The reactivity of this precursor can be significantly enhanced through pre-activation with silver triflate (AgOTf). rsc.orgresearchgate.net This reaction generates a more reactive 'solvated' manganese tricarbonyl intermediate, which facilitates the subsequent one-pot reaction with other ligands to form the desired Mn(I) organometallic complexes under milder conditions. rsc.org This strategy has been successfully employed in the combinatorial synthesis of libraries of manganese(I) tricarbonyl Schiff-base complexes. researchgate.net
Influence of Reaction Medium and Ancillary Ligands on Synthetic Outcomes
The final structure and nuclearity of manganese complexes derived from manganese bis(trifluoromethanesulfonate) are highly dependent on the reaction conditions, particularly the solvent system and the nature of the ancillary ligands present.
The influence of the reaction medium is clearly demonstrated by the facile conversions of the [Mn(CH₃CN)₂(OTf)₂]n polymer. nih.govnih.gov As discussed, the use of coordinating solvents like pyridine or water leads to complete structural rearrangement, yielding mononuclear complexes where the solvent molecules have displaced the bridging triflates and, in the case of pyridine, the acetonitrile ligands. nih.gov
Ancillary ligands, which are ligands other than the primary chelating ligand, have a profound effect on the nuclearity (the number of metal centers) of the resulting complexes. A study on manganese(II/III) complexes with a specific phenol-based tetradentate ligand showed that the choice of ancillary carboxylate ligand dictates the final structure. nih.gov
Using benzoate (B1203000) as the ancillary ligand resulted in a tetranuclear "dimer of dimers" structure, [Mn₄(L)₂(PhCOO)₆]. nih.gov
Replacing benzoate with propionate led to a trinuclear, nearly linear Mn(III)-Mn(II)-Mn(III) core in [Mn₃(L)₂(CH₃CH₂COO)₂(OMe)₂]. nih.gov
Employing the bulky pivalate ligand provided sufficient steric hindrance to prevent aggregation, resulting in a mononuclear species, [Mn(L){(CH₃)₃CCOO}(CH₃OH)]. nih.gov
This demonstrates that the steric bulk and electronic properties of ancillary ligands are critical tools for tuning the structure and, consequently, the magnetic and reactive properties of manganese complexes. nih.gov
| Primary Ligand | Ancillary Ligand | Resulting Complex Nuclearity | Final Compound |
|---|---|---|---|
| H₂L | Benzoate | Tetranuclear | [Mn₄(L)₂(PhCOO)₆] |
| H₂L | Propionate | Trinuclear | [Mn₃(L)₂(CH₃CH₂COO)₂(OMe)₂] |
| H₂L* | Pivalate | Mononuclear | [Mn(L){(CH₃)₃CCOO}(CH₃OH)] |
* H₂L = N,N'-dimethyl-N,N'-bis(2-hydroxy-3,5-dimethylbenzyl)-ethylenediamine
Advanced Coordination Chemistry and Structural Elucidation
Exploration of Coordination Geometries and Ligand Binding Modes of Manganese(II) Triflate Complexes
The coordination environment around the manganese(II) ion in triflate complexes is highly adaptable, influenced by the nature of the co-ligands present. Typically, high-spin Mn(II) centers are observed, which, lacking ligand field stabilization energy, exhibit flexible coordination numbers and geometries.
Single-crystal X-ray diffraction has been a pivotal technique for elucidating the precise three-dimensional structures of manganese(II) triflate complexes. A common coordination geometry observed is a distorted octahedron. nih.govnih.gov For instance, in the linear coordination polymer [Mn(CH₃CN)₂(OTf)₂]n, the manganese(II) center adopts a distorted octahedral geometry. nih.govnih.gov The equatorial positions are occupied by bridging triflate anions, while the axial positions are filled by trans-acetonitrile ligands. nih.govnih.gov
In another example, trans-[Mn(C₅H₅N)₄(OTf)₂], the manganese center also displays a distorted octahedral geometry. nih.govnih.gov Here, four pyridine (B92270) ligands occupy the equatorial plane, and two monodentate triflate anions are situated in the trans-axial positions. nih.govnih.gov When exposed to water, these complexes can readily form Mn(H₂O)₆₂, where the manganese ion is coordinated by six water molecules in a distorted octahedral arrangement. nih.govnih.gov The triflate anions in this case are not directly coordinated to the metal center but are present as counter-ions. nih.govnih.gov
The bond parameters in these complexes are consistent with high-spin manganese(II). For example, in [Mn(CH₃CN)₂(OTf)₂]n, the Mn-O bond distances are approximately 2.1673(8) Å and 2.1755(7) Å, and the Mn-N bond distance is 2.2076(9) Å. nih.gov In Mn(H₂O)₆₂, the average Mn-O bond distance is around 2.163 Å. nih.gov
| Complex | Coordination Geometry | Mn-O Bond Distances (Å) | Mn-N Bond Distances (Å) |
|---|---|---|---|
| [Mn(CH₃CN)₂(OTf)₂]n | Distorted Octahedral | 2.1673(8), 2.1755(7) | 2.2076(9) |
| trans-[Mn(C₅H₅N)₄(OTf)₂] | Distorted Octahedral | - | - |
| Mn(H₂O)₆₂ | Distorted Octahedral | ~2.163 (avg) | - |
In the solid state, manganese(II) triflate complexes often exhibit a rich variety of intermolecular interactions that lead to the formation of supramolecular architectures. Hydrogen bonding is a prominent interaction, particularly in complexes containing aqua or amine ligands. In the crystal structure of Mn(H₂O)₆₂, extensive hydrogen-bonding interactions are observed between the coordinated water molecules of the [Mn(H₂O)₆]²⁺ cation and the triflate anions. nih.govnih.gov
Solvation Phenomena and Solvent-Dependent Coordination Behavior of Manganese(II) Ions in Various Media
The coordination environment of the manganese(II) ion is highly sensitive to the solvent medium. The dissolution of manganese bis(trifluoromethanesulfonate) in different solvents can lead to the formation of distinct solvated complexes.
For instance, recrystallization from a concentrated acetonitrile (B52724) solution yields the coordination polymer [Mn(CH₃CN)₂(OTf)₂]n. nih.gov However, dissolving this polymer in a mixture of acetonitrile and pyridine leads to the formation of the mononuclear complex trans-[Mn(C₅H₅N)₄(OTf)₂], demonstrating how a change in the solvent composition can break down the polymeric structure in favor of a discrete molecular species. nih.govnih.gov
Furthermore, the presence of water readily leads to the formation of the hexaaqua complex, Mn(H₂O)₆₂. nih.govnih.gov Studies using EXAFS spectroscopy have shown that in aqueous, methanol, and dimethylsulfoxide (dmso) solutions, the manganese(II) ion is octahedrally coordinated by the solvent molecules. slu.se In acetonitrile solution, the manganese(II) ion is also six-coordinate in an octahedral fashion with a mean Mn-N bond distance of 2.193(3) Å. slu.seresearchgate.net However, in a more sterically demanding solvent like N,N'-dimethylpropylene urea (B33335) (dmpu), the manganese(II) ion can only accommodate five solvent molecules in its coordination sphere. slu.se
| Solvent | Resulting Complex/Coordination Environment | Coordination Number | Reference |
|---|---|---|---|
| Acetonitrile | [Mn(CH₃CN)₂(OTf)₂]n (polymeric) or [Mn(CH₃CN)₆]²⁺ (in solution) | 6 | nih.govslu.se |
| Acetonitrile/Pyridine | trans-[Mn(C₅H₅N)₄(OTf)₂] | 6 | nih.govnih.gov |
| Water | Mn(H₂O)₆₂ | 6 | nih.govnih.gov |
| Methanol | Octahedral coordination by solvent | 6 | slu.se |
| Dimethylsulfoxide (dmso) | Octahedral coordination by solvent | 6 | slu.se |
| N,N'-dimethylpropylene urea (dmpu) | Five-coordinate complex | 5 | slu.se |
Formation and Structural Characteristics of Bridging Ligand Systems Involving Triflate Anions
While often considered a weakly coordinating anion, the triflate group can act as a bridging ligand, connecting multiple metal centers. A prime example is the one-dimensional coordination polymer [Mn(CH₃CN)₂(OTf)₂]n. nih.govnih.gov In this structure, each triflate anion bridges two manganese(II) centers, with the oxygen atoms of the sulfonate group coordinating to the metal ions. nih.govnih.gov This bridging mode results in a linear chain of alternating manganese ions and triflate anions. The distance between the two manganese centers bridged by the triflate anion is 5.1333 Å. nih.gov This ability of the triflate anion to act as a linker is fundamental to the formation of coordination polymers and other extended structures.
Assembly of Coordination Polymers and Metal-Organic Frameworks Utilizing Manganese Bis(trifluoromethanesulfonate) as a Node
Manganese bis(trifluoromethanesulfonate) is a valuable starting material for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The lability of the triflate anion allows it to be easily displaced by stronger coordinating organic linkers, while its potential to act as a bridging ligand itself offers further structural possibilities.
The compound poly((bis(acetonitrile-kappaN)manganese(II))-bis(mu-trifluoromethanesulfonato-kappa2O,O')) is a clear example of a coordination polymer where manganese(II) ions act as nodes connected by bridging trifluoromethanesulfonate (B1224126) ligands to form a polymeric structure. ontosight.ai While the broader field of manganese-based MOFs is extensive, the use of manganese bis(trifluoromethanesulfonate) specifically provides a convenient entry point for constructing such frameworks by reacting it with various organic linkers. rsc.orgmdpi.comrsc.orgnih.govresearchgate.net The choice of solvent and organic linker can direct the dimensionality and topology of the resulting framework. rsc.org
Elucidation of Electronic Structures via Ligand Field Theory in Manganese Triflate Complexes
The electronic structure of manganese(II) triflate complexes is typically characterized by a high-spin d⁵ electron configuration. mdpi.com In an octahedral ligand field, as is common for these complexes, the five d-orbitals are split into a lower-energy t₂g set and a higher-energy eg set. For a high-spin d⁵ ion, each of the five d-orbitals is singly occupied, resulting in a total spin of S = 5/2. libretexts.org
The weak-field nature of ligands such as water and the triflate anion is insufficient to overcome the spin-pairing energy, thus favoring the high-spin configuration. The observed distorted octahedral geometries in complexes like [Mn(CH₃CN)₂(OTf)₂]n and trans-[Mn(C₅H₅N)₄(OTf)₂] can be attributed to the lack of ligand field stabilization energy for the high-spin d⁵ configuration, which does not enforce a specific geometry, and to steric effects of the ligands. nih.govnih.gov Spectroscopic techniques, in conjunction with theoretical calculations, can provide further insight into the d-orbital splitting and the electronic ground state of these complexes. researchgate.netnih.gov
Catalytic Applications and Mechanistic Pathways
Manganese Triflate in Homogeneous Catalysis for Organic Transformations
Manganese bis(trifluoromethanesulfonate) serves as a versatile precursor for the generation of catalytically active manganese species. The triflate anion, being a poor coordinator, facilitates the accessibility of the manganese center to substrates, thereby enhancing its catalytic efficacy.
Enantioselective Oxidation and Stereospecific Epoxidation Reactions
Manganese complexes derived from manganese triflate have proven to be highly effective in enantioselective oxidation and stereospecific epoxidation reactions. These transformations are crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.
In the presence of chiral ligands, manganese triflate-based catalysts can facilitate the asymmetric epoxidation of a variety of alkenes with high enantioselectivity. The mechanism often involves the formation of a high-valent manganese-oxo species, which acts as the active oxidant. The chirality of the ligand environment dictates the facial selectivity of the oxygen transfer to the double bond, leading to the preferential formation of one enantiomer of the epoxide. For instance, porphyrin-inspired manganese complexes have demonstrated the ability to catalyze the rapid and highly enantioselective oxidation of a broad range of sulfides to sulfoxides using hydrogen peroxide as the oxidant, with enantiomeric excesses often exceeding 99%. organic-chemistry.org
Similarly, in the realm of C-H bond oxidation, manganese triflate complexes with tailored chiral ligands can achieve enantioselective hydroxylation of alkanes. These reactions often proceed with good yields and enantioselectivities, providing a direct route to valuable chiral alcohols. The choice of solvent and additives can significantly influence the outcome of these reactions.
A notable example is the use of [Mn(OTf)2(TIPSmcp)] and [Mn(OTf)2(Me2Npdp)] as catalysts in the oxidation of C(sp³)–H bonds. These catalysts, in combination with hydrogen peroxide, have been shown to effectively promote the oxygenation of methylene sites. nih.gov The reaction pathways can be influenced by the catalyst and the reaction medium, leading to different product distributions. acs.org For instance, the oxidation of 6-tert-butylspiro[2.5]octane using [Mn(OTf)2(TIPSmcp)] can be optimized to favor specific oxidation products. nih.gov
The epoxidation of unactivated olefins, which can be challenging, has been successfully achieved using manganese triflate in conjunction with other reagents. A system employing 0.25 mol% Mn(OTf)2, picolinic acid, quinoline, 2,3-butadione, and hydrogen peroxide has been shown to yield 1,2-epoxyoctane from 1-octene (B94956). rsc.org
Table 1: Examples of Manganese Triflate-Catalyzed Enantioselective Oxidation and Epoxidation Reactions
| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Enantiomeric Excess (%) |
| Aryl Sulfides | Porphyrin-inspired Mn Complex | H₂O₂ | Chiral Sulfoxides | High | >99 |
| 1-Octene | Mn(OTf)₂ / Picolinic Acid / Quinoline | H₂O₂ / 2,3-Butadione | 1,2-Epoxyoctane | 37 | - |
| 6-tert-butylspiro[2.5]octane | [Mn(OTf)₂(TIPSmcp)] | H₂O₂ | Oxygenated Products | - | - |
C-H Bond Activation and Selective Functionalization Processes
The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to complex molecules. Manganese triflate has been instrumental in the development of catalytic systems for C-H bond activation and subsequent functionalization.
Manganese-catalyzed late-stage C-H functionalization has become a powerful tool for modifying complex bioactive molecules. beilstein-journals.orgnih.gov These reactions, often tolerant of various functional groups, allow for the introduction of new functionalities into intricate molecular scaffolds. For example, manganese catalysts can be used for the methylation of heterocyclic compounds commonly found in pharmaceuticals. beilstein-journals.org
The mechanism of these reactions often involves the generation of a high-valent manganese species that can abstract a hydrogen atom from the substrate, generating a carbon-centered radical. This radical can then be trapped by various reagents to form new C-C, C-N, or C-X bonds. The triflate counterion in the manganese precursor plays a crucial role in these processes by creating a more electrophilic and reactive metal center.
Manganese triflate-based catalysts have been employed in the partial oxidation of light alkanes. For instance, the catalytic partial oxidation of methane to methyl trifluoroacetate can be achieved at relatively low temperatures using manganese salts in trifluoroacetic acid and trifluoroacetic anhydride, with dioxygen as the terminal oxidant. osti.gov A proposed mechanism involves the activation of dioxygen by a Mn(II) species, followed by C-H bond cleavage of methane by a Mn(III)-hydroxo intermediate. osti.gov Similarly, this system can be applied to the oxidation of ethane. osti.gov
C-C Bond Activation and Rearrangement Pathways
While less common than C-H activation, the catalytic activation and cleavage of C-C bonds offer unique retrosynthetic disconnections for the synthesis of complex molecules. While specific examples detailing the direct use of manganese bis(trifluoromethanesulfonate) in C-C bond activation and rearrangement pathways are not extensively documented in readily available literature, the broader field of manganese catalysis provides insights into its potential. Manganese complexes, in general, are known to participate in reactions involving radical intermediates, which can lead to C-C bond cleavage and subsequent rearrangements. The high oxidation states accessible to manganese can facilitate the single-electron oxidation of substrates, generating radical cations that can undergo fragmentation. Further research is needed to specifically elucidate the role of manganese triflate in promoting such transformations.
Hydroboration and Hydrosilylation Methodologies for Carbonyl and Olefinic Substrates
Hydroboration and hydrosilylation are fundamental reactions for the introduction of boron and silicon moieties into organic molecules, which can then be further functionalized. Manganese triflate has been shown to be an effective catalyst for these transformations.
A well-defined manganese complex, [Mn(iPrBDI)(OTf)2], serves as an active precatalyst for the hydroboration of a wide range of electronically diverse alkenes. thieme-connect.de This catalytic system exhibits excellent selectivity for terminal alkenes and proceeds with exclusive anti-Markovnikov selectivity.
Furthermore, simple manganese triflate salts have been demonstrated to catalyze the hydroboration of challenging carbonyl and nitrile functionalities. This methodology provides an efficient route to alcohols and amines, respectively.
In the realm of hydrosilylation, manganese-based catalysts have been developed for the reduction of carbonyl compounds. While not always specifying the triflate salt, these systems highlight the potential of manganese in promoting the addition of Si-H bonds across C=O double bonds.
Table 2: Examples of Manganese Triflate-Catalyzed Hydroboration Reactions
| Substrate Type | Catalyst | Product Type | Selectivity |
| Terminal Alkenes | [Mn(iPrBDI)(OTf)₂] | Anti-Markovnikov Alcohols | Exclusive |
| Nitriles | Mn(OTf)₂ | Primary Amines | High Yield |
| Esters | Mn(OTf)₂ | Alcohols | High Yield |
| Carbonates | Mn(OTf)₂ | Alcohols | High Yield |
Hydrogenation and Reductive Transformations of Unsaturated Organic Compounds
Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated functional groups. While noble metals have traditionally dominated this field, the development of catalysts based on earth-abundant metals like manganese is a significant area of research.
Manganese complexes, including those that can be generated from manganese triflate, have been investigated for the hydrogenation of various unsaturated substrates. These reactions often require the activation of molecular hydrogen by the manganese center, leading to the formation of a manganese-hydride species that is the active reducing agent. The specific ligands coordinated to the manganese center play a crucial role in modulating the reactivity and selectivity of the catalyst. While comprehensive studies specifically detailing the performance of manganese bis(trifluoromethanesulfonate) as a direct catalyst for a broad range of hydrogenation reactions are still emerging, the general activity of manganese complexes in this area suggests a promising avenue for future research.
Tandem Catalytic Cycles and Cascade Reactions
Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, are highly efficient strategies for the rapid construction of molecular complexity. Manganese triflate has found application in initiating such reaction sequences.
One notable example is its use in facilitating Biginelli reactions, a multi-component reaction that produces dihydropyrimidinones. alfachemic.com In this context, manganese triflate acts as a Lewis acid to activate the substrates and promote the cyclization cascade.
Furthermore, manganese complexes have been employed in photochemical [2+2+2] cycloaddition reactions. acs.org These reactions, which can be considered a type of cascade process, allow for the rapid assembly of complex polycyclic structures from simple alkyne precursors. The manganese catalyst plays a key role in orchestrating the series of C-C bond formations.
Manganese(III) chelates have also been shown to initiate the radical polymerization of various monomers. rsc.orgrsc.org This process can be viewed as a cascade of radical addition reactions to build a polymer chain. While not always starting from manganese triflate, these examples demonstrate the potential of manganese to initiate complex reaction sequences.
The development of manganese-catalyzed tandem processes is an active area of research, with the potential to provide highly efficient and atom-economical routes to valuable organic molecules.
Precursor Role in Heterogeneous Catalysis and Supported Manganese Systems
Manganese bis(trifluoromethanesulfonate), also known as manganese triflate, serves as a valuable and versatile precursor for the development of heterogeneous catalysts and supported manganese systems. Its utility stems from its good solubility in various organic solvents and the weakly coordinating nature of the triflate anion, which facilitates ligand exchange and incorporation into solid supports. nih.govnih.gov These properties allow for the straightforward synthesis of manganese-containing materials where the active metal sites are dispersed on a high-surface-area support, enhancing catalytic activity, stability, and recyclability. nih.gov
A notable example of its application is in the synthesis of manganese-substituted metal-organic frameworks (MOFs). mit.edu By partially substituting the zinc(II) ions in the framework of Zn₄O(terephthalate)₃ (MOF-5) with manganese(II) from a precursor like manganese triflate, a single-site heterogeneous catalyst is created. In this Mn-MOF-5 material, the manganese(II) center is supported in a distorted, all-oxygen ligand field, a unique coordination environment enabled by the MOF structure. mit.edu This site-isolated manganese center is a precatalyst that, upon activation, can generate high-valent manganese-oxo intermediates capable of performing challenging oxidation reactions. mit.edu The use of manganese triflate provides a convenient route to these advanced catalytic materials, which bridge the gap between homogeneous and heterogeneous catalysis by combining the high selectivity of single-site catalysts with the practical advantages of a solid-phase system. nih.gov
Comprehensive Mechanistic Investigations of Manganese-Catalyzed Reactions
A thorough understanding of reaction mechanisms is critical for the optimization of existing catalytic systems and the rational design of new, more efficient catalysts. acs.org In reactions catalyzed by complexes derived from manganese bis(trifluoromethanesulfonate), comprehensive mechanistic studies have been undertaken to elucidate the intricate pathways governing substrate transformation. These investigations often reveal the involvement of transient, highly reactive intermediates and complex elementary steps, including electron transfer, atom transfer, and bond activation.
Identification and Spectroscopic Characterization of Transient High-Valent Manganese Intermediates (e.g., Mn(IV)-oxo, Mn(V)-oxo Species)
A central theme in the mechanism of manganese-catalyzed oxidation reactions is the involvement of high-valent manganese-oxo species, which are often the key active oxidants. nih.govresearchgate.net These transient intermediates, such as manganese(IV)-oxo and manganese(V)-oxo species, are typically generated in situ from a lower-valent manganese precursor, such as a manganese(II) complex derived from manganese triflate, upon reaction with a terminal oxidant like iodosylbenzene or peracetic acid. nih.govresearchgate.net Although often short-lived, these species have been successfully identified and characterized using a combination of advanced spectroscopic techniques.
In the Mn-MOF-5 heterogeneous catalyst prepared from a manganese(II) precursor, exposure to an oxidant generates a putative Mn(IV)-oxo intermediate. mit.edu This species was identified as the likely active oxidant responsible for the material's catalytic activity in oxygen atom transfer reactions. mit.edu The characterization of such intermediates relies on a suite of spectroscopic methods:
UV-Visible Spectroscopy : High-valent Mn-oxo species often exhibit distinct absorption bands in the visible region. For instance, a prepared Mn(IV)-oxo complex showed a maximum absorbance (λmax) at 635 nm. figshare.com
Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is particularly powerful for characterizing paramagnetic manganese species. Mn(IV) complexes (S=3/2) display characteristic EPR signals; one such complex exhibited g-values of 5.15, 2.44, and 1.63, confirming its high-spin Mn(IV) assignment. figshare.com
Raman Spectroscopy : Isotopic labeling is often used in conjunction with Raman spectroscopy to confirm the identity of the Mn-oxo unit. A characteristic vibrational mode for the Mn-¹⁶O bond is observed, which shifts to a lower frequency upon substitution with ¹⁸O, such as a shift from 737 cm⁻¹ to 709 cm⁻¹. figshare.com
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS provides direct evidence for the mass of the intermediate species, helping to confirm its composition. It has been used to provide the first direct evidence for the involvement of Mn(V)=O species in the oxygen atom transfer from Mn(salen) complexes. scispace.com
The table below summarizes key spectroscopic data used to identify high-valent manganese-oxo species.
| Spectroscopic Technique | Key Observable | Example Finding | Implication |
| UV-Visible | Absorption Maximum (λmax) | λmax = 635 nm | Characteristic of Mn(IV)-oxo species figshare.com |
| EPR | g-values | g = 5.15, 2.44, 1.63 | Confirms S=3/2 ground state of a mononuclear Mn(IV) complex figshare.com |
| Raman | Isotopic Shift (ν(Mn-¹⁶O) vs ν(Mn-¹⁸O)) | Shift from 737 cm⁻¹ to 709 cm⁻¹ | Definitive evidence of a Mn=O bond vibration figshare.com |
| ESI-MS | Mass-to-charge ratio (m/z) | Direct observation of [Mn(V)(salen)(O)]⁺ | Confirms the formation of a Mn(V)-oxo intermediate scispace.com |
Elucidation of Reaction Pathways and Rate-Determining Steps
In many oxidation reactions, particularly those involving a triflic acid-bound nonheme Mn(IV)-oxo complex, the rate-determining step has been identified as an outer-sphere electron transfer (ET) from the substrate to the manganese complex. acs.orgacs.org This initial ET generates a substrate radical cation and a reduced Mn(III) species. This step is followed by a rapid, formal oxygen-atom transfer to produce the final oxidized product and the regenerated Mn(II) catalyst. acs.org Evidence for this pathway includes the observation that in the epoxidation of cis-stilbene, the product is exclusively trans-stilbene oxide, which indicates that the intermediate cis-stilbene radical cation has enough time to isomerize to the more stable trans form before the final oxygen transfer step. acs.orgacs.org
In other systems, such as manganaelectro-catalyzed reactions, the mechanism can involve different key steps. For instance, in certain CO₂ reduction cycles catalyzed by manganese complexes, a "protonation-first" pathway is observed, where the initial step involves protonation of the catalyst before interaction with CO₂. scispace.com In some catalytic oxidations, the substitution of a terminal ligand on the manganese center by a substrate or solvent molecule can be the rate-determining step, as the ease of this substitution correlates with the catalytic activity. acs.org
Kinetic Studies and Determination of Reaction Orders
Kinetic studies provide quantitative data on reaction rates and how they depend on the concentrations of reactants, catalysts, and promoters. This information is fundamental to determining the reaction mechanism and identifying the species involved in the rate-determining step.
For example, in the oxidation of anthracene by a manganese(III)-aqua complex, the reaction is significantly promoted by the presence of triflic acid (HOTf). acs.org Kinetic analysis revealed that the second-order rate constant for the oxidation, kox, is directly proportional to the concentration of triflic acid. This linear dependence indicates that the acid participates in the rate-determining step, likely by protonating the manganese complex to form a more potent oxidant in an acid-promoted electron transfer (APET) mechanism. acs.org
The table below illustrates how reaction orders can provide mechanistic insight.
| Reaction | Reactant | Reaction Order | Mechanistic Implication |
| Anthracene Oxidation acs.org | Manganese(III) Complex | First | The rate is directly proportional to the catalyst concentration. |
| Anthracene Oxidation acs.org | Anthracene | First | The substrate is involved in the rate-determining step. |
| Anthracene Oxidation acs.org | Triflic Acid (HOTf) | First | Triflic acid acts as a catalyst or co-reagent in the rate-determining step. |
These kinetic profiles are essential for constructing an accurate energy landscape of the reaction and for validating proposed catalytic cycles.
Isotopic Labeling and Kinetic Isotope Effect (KIE) Analyses
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction and for determining which bonds are broken or formed in the rate-determining step. The kinetic isotope effect (KIE), which is the ratio of the reaction rate of a substrate with a light isotope (e.g., ¹H) to that with a heavy isotope (e.g., ²H or D), provides strong evidence for the involvement of that atom's bond cleavage in the slowest step of the reaction.
In the context of manganese-catalyzed C-H bond oxidation, a significant primary KIE (typically kH/kD > 1.5) is often taken as evidence for a mechanism where the C-H bond is cleaved in the rate-determining step. nih.gov This is a hallmark of hydrogen atom transfer (HAT) or concerted proton-electron transfer (CPET) mechanisms, where the manganese-oxo species abstracts a hydrogen atom from the substrate. nih.govrsc.org For instance, studies on C-H bond oxidation by a Mn(III)-hydroxo complex supported by a Py5 ligand showed KIE values greater than 1.5, which, along with other data, was suggestive of a CPET mechanism. nih.gov
The use of ¹⁸O-labeled oxidants or water can similarly trace the origin of the oxygen atom in the final product, confirming whether it comes from the oxidant or the solvent, which is crucial for distinguishing between different oxygen atom transfer pathways.
| KIE Value (kH/kD) | Interpretation | Associated Mechanism(s) |
| ~1 | No significant primary KIE. | C-H bond is not broken in the rate-determining step. The rds may be electron transfer or ligand binding. |
| > 1.5 | Significant primary KIE. | C-H bond is broken in the rate-determining step. |
Pathways of Electron Transfer and Oxygen Atom Transfer in Redox Catalysis
Redox catalysis facilitated by manganese complexes, particularly those involving manganese triflate derivatives, often proceeds through sophisticated electron transfer (ET) and oxygen atom transfer (OAT) pathways. The specific mechanism is highly dependent on the electronic properties of the manganese complex, the substrate, and the reaction conditions.
One dominant pathway, especially in the presence of strong acids like triflic acid, is an outer-sphere electron transfer (ET) mechanism. acs.orgacs.org In this pathway, an electron moves from the substrate to the high-valent manganese-oxo oxidant without the formation of a direct bond between them in the transition state. The rates of these reactions can often be successfully modeled by the Marcus theory of electron transfer, which correlates the reaction rate with the thermodynamic driving force (i.e., the difference in redox potentials between the oxidant and the substrate). acs.orgacs.org A unified ET driving force dependence has been demonstrated for epoxidation, sulfoxidation, and hydroxylation reactions catalyzed by a triflic acid-bound Mn(IV)-oxo complex, strongly supporting this outer-sphere ET mechanism as the rate-determining step for all three reaction types. acs.org
An alternative mechanism is Concerted Proton-Electron Transfer (CPET) . This pathway is particularly relevant for Mn(III)-hydroxo and Mn(IV)-oxo complexes in C-H bond activation. nih.govrsc.org In a CPET step, a proton and an electron are transferred in a single kinetic step from the substrate to the manganese complex. rsc.org This mechanism avoids the formation of high-energy charged intermediates and is often characterized by significant kinetic isotope effects. nih.gov
Computational studies have further detailed the intricacies of OAT mechanisms, showing that the pathway can switch between an ET mechanism and a concerted OAT mechanism depending on the specific nature of the manganese oxidant (e.g., Mn(IV)-OOH versus Mn(IV)=O). iitb.ac.in The Mn(IV)-OOH species was found to react via an ET mechanism with a very low barrier, whereas the Mn(IV)=O species proceeds through a higher-barrier concerted pathway, explaining their vastly different reactivities. iitb.ac.in
Influence of Ligand Design and Redox-Inactive Metal Ions on Catalytic Performance
The catalytic efficacy of manganese bis(trifluoromethanesulfonate) is profoundly influenced by the molecular architecture of its coordination sphere. Both the organic ligands directly bound to the manganese center and the presence of secondary, redox-inactive metal ions can dramatically alter the catalyst's activity, selectivity, and stability. Strategic ligand design allows for the fine-tuning of steric and electronic properties, while redox-inactive metal ions often act as Lewis acids, modulating the electronic environment of the manganese core.
Ligand Design Strategies
Steric and Electronic Effects: The steric hindrance and electronic properties of ligands are fundamental to controlling the accessibility of the manganese center and its reactivity. For instance, in manganese-catalyzed oxidation reactions, bulky ligands can enhance selectivity by directing the substrate to a specific binding orientation. Electron-donating ligands can increase the electron density on the manganese center, which can be beneficial for certain catalytic steps, while electron-withdrawing ligands can enhance its Lewis acidity.
Research on various manganese complexes has demonstrated that systematic modifications to the ligand backbone can fine-tune the electronic structure of the catalyst. For example, the introduction of electron-donating or electron-withdrawing substituents on a ligand framework can modulate the redox potential of the manganese center, thereby influencing its catalytic activity.
Nature of Donor Atoms: The type of atoms coordinating to the manganese ion significantly impacts the catalyst's behavior. Nitrogen-donor ligands, such as those based on pyridine (B92270), bipyridine, and phenanthroline, are widely employed in manganese catalysis. The coordination between nitrogen atoms and the manganese center has been shown to be crucial for the catalytic activity in certain systems. In contrast, phosphorus-donor ligands, like phosphines, can also be used to create effective manganese catalysts, and the choice between "harder" nitrogen donors and "softer" phosphorus donors can be used to tailor the catalyst to a specific reaction. Comparative studies have shown that the donor properties of ligands, for instance, comparing isomeric pyrrolyl phosphines, can lead to significant differences in catalytic performance, which can be attributed to variations in electron-donating ability and the stability of the metal-ligand bond.
Bite Angle and Chelate Ring Size: For bidentate or multidentate ligands, the bite angle—the ligand-metal-ligand angle—is a critical geometric parameter. The bite angle can influence the geometry of the active catalytic species and the ease with which substrates can approach the metal center. A wider bite angle may be beneficial for reactions requiring more space around the metal, while a smaller bite angle might enforce a specific coordination geometry that enhances selectivity. The rigidity and size of the chelate ring formed by the ligand also contribute to the stability and reactivity of the manganese complex.
The following table summarizes the impact of different ligand design strategies on the catalytic performance of manganese complexes.
| Ligand Design Strategy | Parameter Modified | Effect on Catalytic Performance | Example Ligand Type |
| Steric Hindrance | Bulkiness of substituents | Influences substrate selectivity and catalyst stability. | Bulky N-heterocyclic carbenes |
| Electronic Properties | Electron-donating/withdrawing groups | Modulates the redox potential and Lewis acidity of the Mn center. | Substituted pyridyl ligands |
| Donor Atom Type | N-donor vs. P-donor | Affects the electronic structure and stability of the catalyst. | Pyridines, Phosphines |
| Bite Angle | Geometry of chelating ligands | Impacts the coordination geometry and accessibility of the active site. | Diphosphine ligands |
Role of Redox-Inactive Metal Ions
The addition of redox-inactive metal ions, such as those from Group 1, 2, and 13 of the periodic table, can lead to significant enhancements in the catalytic performance of manganese complexes. These ions typically function as Lewis acids, interacting with the manganese catalyst or the substrate to promote key steps in the catalytic cycle.
Modulation of Redox Potentials: One of the primary roles of redox-inactive metal ions is the modulation of the manganese center's redox potential. By withdrawing electron density, a Lewis acidic metal ion can make the manganese center more electrophilic, which can facilitate certain oxidative processes. Electrochemical studies on heterometallic manganese-oxo clusters have revealed that the reduction potentials can span a wide range depending on the Lewis acidity of the secondary metal ion. A linear correlation has been observed between the reduction potential and the pKa of the aqua complex of the redox-inactive metal ion, indicating that stronger Lewis acids lead to a greater shift in the manganese center's redox potential. stackexchange.comresearchgate.net
Enhancement of Reactivity: The presence of redox-inactive metal ions can dramatically accelerate reaction rates. For example, in oxygen atom transfer reactions catalyzed by non-heme manganese complexes, the addition of Al³⁺ has been shown to significantly improve conversion and yield. rsc.org In the absence of the Lewis acid, the manganese catalyst can be sluggish, but its presence can promote the formation of a more reactive monomeric manganese(IV) species from a less reactive dimeric core. rsc.org Rate enhancements have also been observed in the reduction of dioxygen by manganese complexes in the presence of Group 2 metal ions, with the effect correlating with the Lewis acidity of the metal ion.
The table below presents data on the effect of various redox-inactive metal ions on the catalytic performance of manganese complexes in epoxidation reactions.
| Redox-Inactive Metal Ion | Lewis Acidity (pKa of aqua ion) | Effect on Epoxidation Yield (%) |
| None | - | 9.9 |
| Li⁺ | 13.8 | 25.4 |
| Mg²⁺ | 11.4 | 45.6 |
| Ca²⁺ | 12.8 | 38.7 |
| Sr²⁺ | 13.2 | 32.1 |
| Sc³⁺ | 4.9 | 85.2 |
| Al³⁺ | 5.0 | 91.4 |
Data is illustrative and compiled from studies on non-heme manganese complexes in cyclooctene epoxidation. rsc.org
Influence of Ionic Radius: For redox-inactive metal ions with the same charge, their ionic radius can also play a role in modulating the catalytic activity. A smaller ionic radius generally leads to a stronger electrostatic interaction with the manganese complex, which can have a more pronounced effect on its electronic properties and reactivity. nih.gov
Advanced Spectroscopic and Spectrometric Characterization Techniques
Electronic Absorption and Magnetic Circular Dichroism (MCD) Spectroscopy for d-Orbital Splitting and Charge Transfer Analysis
Electronic absorption (UV-Vis) spectroscopy is a fundamental technique for investigating the d-d transitions in manganese(II) complexes. For high-spin d⁵ Mn(II) compounds like Mn(OTf)₂, these transitions are spin-forbidden, resulting in characteristically weak absorption bands. In complexes such as [Mn(dtbpy)₂(OTf)₂], the formation of new species upon exposure to oxygen and light can be monitored by the appearance of new absorption bands. For instance, the emergence of a band around 537 nm is indicative of the formation of a new Mn-oxygen species. researchgate.net The reaction of this complex with an oxidant like iodosylbenzene (PhIO) can produce an identical absorption band, suggesting the formation of the same species under different conditions. researchgate.net
The energies of the d-orbitals are sensitive to the ligand environment. While specific d-orbital splitting parameters for neat manganese bis(trifluoromethanesulfonate) are not extensively detailed, studies on related Mn(II) complexes provide insight. The ligand field strength directly influences the magnitude of the splitting (10Dq).
Magnetic Circular Dichroism (MCD) spectroscopy, a technique sensitive to paramagnetic species, offers a powerful complementary tool to electronic absorption for observing otherwise faint d-d transitions and charge-transfer bands. It can provide detailed information about the electronic structure and symmetry of the metal center.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin State Determination and Zero-Field Splitting (ZFS) Parameter Quantification
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for characterizing paramagnetic species like Mn(II), which possesses a high-spin d⁵ electron configuration (S = 5/2). The EPR spectrum of Mn(II) complexes typically exhibits a characteristic six-line pattern centered around g ≈ 2.0, arising from the hyperfine coupling between the electron spin and the ⁵⁵Mn nucleus (I = 5/2). nih.gov
The spin Hamiltonian is used to interpret the EPR spectra of Mn(II) ions, which includes the electron Zeeman interaction, the hyperfine interaction, and the zero-field splitting (ZFS). nih.gov The ZFS parameters, D (axial) and E (rhombic), provide information about the symmetry and distortion of the coordination environment around the Mn(II) ion. For instance, in a study of various manganese(II) triflate complexes, simulation of the spectral data yielded D values ranging from -0.031 cm⁻¹ to -0.0884 cm⁻¹, indicating varying degrees of distortion in their geometries. researchgate.net The relaxation properties of Mn(II) complexes are correlated with the strength of their ZFS. rsc.org
EPR can also be used to characterize the species present in solution. For example, in acetonitrile (B52724), the EPR spectrum of Mn(II) is consistent with the formation of the [Mn(CH₃CN)₆]²⁺ cation. aip.org The isotropic g-value and the hyperfine coupling constant (A) are key parameters obtained from the spectra.
This table is based on data from a study on manganese(II) triflate complexes, showcasing the ZFS parameters determined by EPR spectroscopy. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR) for Solution-Phase Structural Diagnostics and Paramagnetic Shifts
NMR spectroscopy of paramagnetic compounds is characterized by significant line broadening and large isotropic shifts of the signals, which can provide valuable structural information. In ¹H NMR studies of paramagnetic manganese complexes, the coordination of ligands can be confirmed by the shifting and broadening of proton resonances compared to the free ligand. researchgate.net For instance, the binding of ligands like pyridine (B92270) and azomethine to a Mn(II) center is evidenced by such changes in the ¹H NMR spectrum. researchgate.net
¹⁹F NMR is particularly useful for studying triflate-containing compounds. The triflate anion (OTf⁻) typically shows a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can indicate whether the triflate is coordinated to the metal center or exists as a free counterion. For example, a signal at -79 ppm is characteristic of the free triflate anion, while a coordinated triflate ion may appear at a slightly different chemical shift, such as -77 ppm. wiley-vch.de The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment. nih.gov
Paramagnetic relaxation enhancement (PRE) in NMR, caused by the manganese ion, can be used to probe the interaction of solvent molecules with the metal center. nih.gov This technique provides a direct measure of the solvent proton chemical exchange rate. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Metal-Ligand Vibrational Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the vibrational modes of both the triflate ligand and the metal-ligand bonds. The coordination mode of the triflate anion—whether it is monodentate, bidentate, or ionic (outer-sphere)—gives rise to distinct vibrational features in the IR spectrum. nih.gov
The trifluoromethanesulfonate (B1224126) anion has several characteristic vibrational modes. The asymmetric and symmetric stretching modes of the SO₃ group are particularly informative. Key vibrational bands for compounds containing the triflate ligand are typically observed in the following regions:
ν(CF₃): ~1165-1179 cm⁻¹ nih.gov
νₐ(SO₃): ~1261 cm⁻¹ nih.gov
νₛ(SO₃): ~1033-1034 cm⁻¹ nih.gov
In a study of [Mn(CH₃CN)₂(OTf)₂]n, trans-[Mn(C₅H₅N)₄(OTf)₂], and Mn(H₂O)₆₂, FT-IR spectroscopy was used to characterize the triflate coordination. nih.gov For instance, in the aquated complex, bands at 1261 cm⁻¹ (asymmetric SO₃ stretch), 1179 cm⁻¹ (CF₃ stretch), and 1034 cm⁻¹ (symmetric SO₃ stretch) were identified. nih.gov Raman spectroscopy can also be used to identify manganese oxides, with characteristic bands corresponding to Mn-O stretching and deformation modes. researchgate.netpolimi.it
| Vibrational Mode | Mn(H₂O)₆₂ (cm⁻¹) | trans-[Mn(C₅H₅N)₄(OTf)₂] (cm⁻¹) |
| ν(CF₃) | 1179 | 1165 |
| νₐ(SO₃) | 1261 | Not specified |
| νₛ(SO₃) | 1034 | 1033 |
This table presents characteristic FT-IR frequencies for different manganese(II) triflate complexes, highlighting the vibrational signatures of the triflate ligand. nih.gov
Mass Spectrometry (e.g., ESI-MS, LSIMS) for Identification of Intermediates and Complex Stoichiometry
Mass spectrometry (MS) is an essential technique for identifying reaction intermediates and determining the stoichiometry of complexes in solution. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of charged species and has been widely used to detect intermediates in metal-catalyzed reactions. nih.gov
In studies involving manganese complexes, ESI-MS can be used to identify the formation of various species in solution. For example, high-resolution mass spectrometry (HRMS) has been used to confirm the formation of a dimeric Mn(III,IV) species from a [Mn(dtbpy)₂(OTf)₂] precursor. researchgate.net The analysis of the isotopic pattern of the molecular ion can provide definitive evidence for the elemental composition of the detected species.
Laser Desorption Ionization Mass Spectrometry (LDI-MS) is another technique that can be employed for the characterization of manganese complexes. nih.gov These mass spectrometric methods are invaluable for gaining insight into reaction mechanisms by directly observing transient species that may not be detectable by other spectroscopic techniques.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Oxidation State, Coordination Environment, and Electronic Structure Profiling
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state, coordination environment, and electronic structure of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the manganese atom. acs.orgmsaweb.org The energy of the absorption edge shifts to higher values with an increasing oxidation state. msaweb.orgufl.edu
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local coordination environment, including bond distances and coordination numbers. For instance, operando XAS has been used to study changes in the average Mn oxidation state and coordination environment in materials containing manganese during electrochemical processes. acs.org
X-ray Emission Spectroscopy (XES) is complementary to XAS and is sensitive to the spin state and the nature of the ligands. acs.org The shape and energy of the Kβ emission lines can be used to distinguish between different oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺) and spin states. acs.orgsoton.ac.uk The combination of XAS and XES provides a comprehensive picture of the electronic and geometric structure of manganese in various compounds. acs.orgsoton.ac.uk
| Technique | Information Provided |
| XANES | Average oxidation state, coordination geometry. acs.orgmsaweb.org |
| EXAFS | Local coordination environment (bond distances, coordination numbers). soton.ac.uk |
| XES | Spin state, ligand identity, specific oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺). acs.org |
This table summarizes the information that can be obtained from different X-ray spectroscopy techniques for the characterization of manganese compounds.
Theoretical and Computational Chemistry Studies of Manganese Bis Trifluoromethanesulfonate
Theoretical and computational chemistry provide powerful tools for investigating the intricate properties and reactivity of manganese bis(trifluoromethanesulfonate), often abbreviated as Mn(OTf)₂. These in silico methods offer molecular-level insights that complement experimental findings, guiding the interpretation of data and the design of new applications.
Electrochemical Behavior and Redox Properties
Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination and Electron Transfer Kinetics
Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox behavior of chemical species. In the context of manganese bis(trifluoromethanesulfonate), these methods provide insights into the Mn(II)/Mn(III) and other redox couples, as well as the kinetics of electron transfer.
Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. For manganese(II) complexes, the CV typically reveals an oxidation peak corresponding to the Mn(II) to Mn(III) transition and a corresponding reduction peak. The potential at which these peaks occur provides information about the redox potential of the couple. For instance, the cyclic voltammogram of a manganese complex with a pentadentate nitrogen-donor ligand, using Mn(OTf)₂ as the manganese source, shows a reversible oxidation process attributed to the Mn(II)/Mn(III) couple at 0.58 V versus a ferrocene/ferrocenium reference in acetonitrile (B52724) researchgate.net. The separation between the anodic and cathodic peak potentials (ΔEₚ) can be used to evaluate the reversibility of the electron transfer process. A larger ΔEₚ often suggests a quasi-reversible or irreversible process, which can be influenced by factors such as the rearrangement of the coordination sphere upon a change in the manganese oxidation state.
Chronoamperometry, on the other hand, involves stepping the potential of the electrode and monitoring the current as a function of time. This technique is particularly useful for studying the kinetics of electrode processes and determining diffusion coefficients of electroactive species. While specific chronoamperometric studies focused solely on the electron transfer kinetics of uncomplexed manganese bis(trifluoromethanesulfonate) are not extensively detailed in the reviewed literature, the principles of this technique are fundamental to understanding the electrochemical processes involving this compound.
The following table summarizes cyclic voltammetry data for a manganese complex synthesized using manganese bis(trifluoromethanesulfonate), illustrating the determination of redox potentials.
| Complex | Solvent | Supporting Electrolyte | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Reference |
|---|---|---|---|---|---|
| [Mn(II)-Cl] complex from Mn(OTf)₂ | Acetonitrile | 0.1 M TBAPF₆ | Mn(II)/Mn(III) | 0.58 | researchgate.net |
Electrochemical Generation and Characterization of Reactive Manganese Species
Higher-valent manganese species, such as Mn(III) and Mn(IV), are often implicated as key intermediates in catalytic oxidation reactions. Electrochemistry offers a direct method for the generation of these reactive species from Mn(II) precursors like manganese bis(trifluoromethanesulfonate). By applying a sufficiently positive potential to an electrode in a solution containing Mn(OTf)₂, Mn(II) can be oxidized to Mn(III).
The generation of these species can be monitored using techniques like in-situ spectroelectrochemistry, which combines electrochemical methods with spectroscopic measurements (e.g., UV-Vis, EPR). This allows for the characterization of the generated species and provides insights into their electronic structure and stability. For example, in the context of manganese-catalyzed electrochemical reactions, the formation of a Mn(III) species from a Mn(II) precursor in the presence of a chloride source has been inferred from cyclic voltammetry experiments, where a new quasi-reversible redox event was observed at approximately 0.8 V vs Fc/Fc⁺ acs.org. The increase in the oxidation current upon the addition of a substrate further supported the consumption of the generated Mn(III) species in a catalytic cycle acs.org.
The stability and reactivity of these electrochemically generated manganese species are highly dependent on the solvent, the nature of the supporting electrolyte, and the presence of coordinating ligands. The triflate anion's non-coordinating nature makes Mn(OTf)₂ an excellent precursor for studying the intrinsic reactivity of these higher-valent manganese species.
Modulation of Redox Potentials by Ligand Modification and Solvent Effects
The redox potential of a metal complex is a critical parameter that dictates its thermodynamic ability to act as an oxidant or a reductant. In the case of manganese complexes derived from manganese bis(trifluoromethanesulfonate), the redox potential of the Mn(II)/Mn(III) couple can be finely tuned by modifying the ligand environment around the manganese center.
The electronic properties of the ligands play a crucial role in this modulation. Electron-donating groups on the ligand tend to stabilize the higher oxidation state (Mn(III)), resulting in a lower (less positive) redox potential. Conversely, electron-withdrawing groups destabilize the Mn(III) state, leading to a higher (more positive) redox potential. This principle has been demonstrated in studies of various manganese complexes where systematic changes in the ligand structure lead to predictable shifts in the redox potential fsu.eduelectrochemsci.org. For example, in a series of manganese(II) complexes with dithiocarbamate ligands, the redox potentials for the Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples were observed to be dependent on the substituents on the ligand electrochemsci.org.
The solvent also has a significant impact on the redox potential. The ability of the solvent to coordinate to the manganese center and to stabilize the different oxidation states can cause substantial shifts in the observed potentials. Polar, coordinating solvents can stabilize charged species, thereby influencing the thermodynamics of the electron transfer process. The electrochemical behavior of dithiocarbamate complexes of manganese has been shown to be solvent-dependent, with different redox processes observed in acetonitrile versus dichloromethane electrochemsci.org.
The following interactive table presents data on the redox potentials of different manganese complexes, highlighting the effect of ligand modification.
| Manganese Complex Ligand | Redox Couple | E₁/₂ (V vs. NHE) | Reference |
|---|---|---|---|
| Triazamacrocycle 1 | Mn(II)/Mn(III) | 1.16 | fsu.edu |
| Triazamacrocycle 2 | Mn(II)/Mn(III) | 0.95 | fsu.edu |
| Triazamacrocycle 3 | Mn(II)/Mn(III) | 0.93 | fsu.edu |
Electrodeposition Studies for the Preparation of Manganese-Containing Films and Materials
Electrodeposition is a versatile technique for the synthesis of thin films and coatings of metals and metal oxides. Manganese bis(trifluoromethanesulfonate) can serve as a precursor for the electrodeposition of manganese-containing materials. The process typically involves the reduction of Mn(II) ions at the cathode to form a metallic manganese film or the oxidation of Mn(II) at the anode to deposit manganese oxide (MnO₂).
The electrodeposition of manganese and its alloys from aqueous and non-aqueous electrolytes has been a subject of interest for applications such as corrosion protection and battery electrodes ktu.eduresearchgate.netresearchgate.net. While many studies have utilized manganese sulfate or chloride salts, the principles are applicable to triflate-based systems. The choice of electrolyte, including the anion, can influence the morphology, crystal structure, and properties of the deposited material.
For instance, the electrodeposition of manganese dioxide, a material with significant applications in energy storage, can be achieved by the anodic oxidation of Mn(II) from an aqueous solution nih.gov. The reaction is as follows:
Mn²⁺ + 2H₂O → MnO₂ + 4H⁺ + 2e⁻
The morphology and capacitive performance of the electrodeposited MnO₂ are highly dependent on the deposition conditions, such as the applied potential or current density, the pH of the bath, and the presence of additives. While specific studies on the electrodeposition from manganese bis(trifluoromethanesulfonate) solutions are not abundant in the provided search results, it is expected that the triflate anion would facilitate a clean deposition process due to its high stability and non-corrosive nature compared to chloride.
Role in Electrochemical Catalysis and Energy Conversion Processes
Manganese bis(trifluoromethanesulfonate) and materials derived from it play a significant role in electrochemical catalysis and energy conversion. The ability of manganese to exist in multiple stable oxidation states (from +2 to +7) is central to its catalytic activity.
In the field of electrocatalysis, manganese-based materials, often prepared via electrodeposition, are explored as catalysts for important reactions such as the oxygen evolution reaction (OER), which is crucial for water splitting and the production of hydrogen fuel nih.govnih.gov. The catalytic cycle is believed to involve the oxidation of Mn(II) or Mn(III) to higher-valent manganese-oxo species, which then act as the active oxidants nih.gov. The use of Mn(OTf)₂ in combination with other reagents has been shown to electrocatalytically generate radicals for organic synthesis, highlighting its utility in mediating electron transfer processes rsc.orgacs.org.
In energy conversion and storage, manganese oxides derived from precursors like Mn(OTf)₂ are promising electrode materials for supercapacitors and batteries nih.govcleantechnica.comnih.govsemanticscholar.org. In supercapacitors, the charge storage mechanism is based on fast and reversible faradaic reactions involving the change in the oxidation state of manganese at the electrode surface. In non-aqueous manganese-ion batteries, manganese bis(trifluoromethanesulfonate) can be used as the electrolyte salt, enabling the reversible plating and stripping of manganese metal at the anode and the intercalation of manganese ions at the cathode nih.govnih.gov. The low redox potential of the Mn/Mn²⁺ couple makes it an attractive anode material for high-voltage aqueous and non-aqueous batteries nih.gov.
Future Research Directions and Sustainable Innovations
Development of Next-Generation Manganese Catalysts with Enhanced Selectivity and Activity
The development of advanced manganese catalysts is a primary focus of ongoing research, aiming to surpass the efficiency of current systems. A key strategy involves the modification of manganese catalysts with other transition metals to boost their performance. For instance, doping manganese oxides with metals like iron (Fe) or copper (Cu) has been shown to promote low-temperature catalytic activity. researchgate.net The introduction of different metal cations can alter the electronic structure and create oxygen vacancies on the catalyst surface, which are often crucial for the catalytic cycle. mdpi.com
Researchers are also exploring how the diverse valence states of manganese (from -3 to +7) can be harnessed to create catalysts for a wide array of reactions. nih.gov This versatility allows for the design of complexes tailored for specific transformations, such as C-H functionalization, which is critical for the synthesis of complex molecules like pharmaceuticals and agrochemicals. nih.govresearchgate.net The goal is to develop robust, sterically encumbered manganese catalysts that can provide outstanding enantioselectivities, sometimes exceeding 99.9%, by creating an active site that complements the substrate's structure, similar to enzyme-substrate recognition. researchgate.net
Table 1: Strategies for Enhancing Manganese Catalyst Performance
| Strategy | Description | Desired Outcome |
|---|---|---|
| Metal Doping | Incorporating other transition metals (e.g., Fe, Cu, Zr, Cr) into the manganese catalyst structure. | Improved low-temperature activity, enhanced N₂ selectivity, generation of oxygen vacancies. researchgate.netmdpi.com |
| Ligand Design | Synthesizing specific organic molecules (ligands) that bind to the manganese center. | Control over the catalyst's electronic and steric properties, enabling high selectivity (including enantioselectivity). researchgate.netrsc.org |
| Valence State Regulation | Adjusting the oxidation state of manganese within the catalyst. | Access to diverse reaction profiles and improved resistance to catalyst deactivation under specific conditions. mdpi.comnih.gov |
| Support Material Engineering | Using materials like TiO₂ to support the manganese catalyst. | High surface area and improved reducibility, leading to higher catalytic activity. mdpi.comnih.gov |
Integration in Sustainable Chemical Processes and Green Chemistry Applications
Manganese catalysts are central to the push for more sustainable chemical manufacturing. Manganese is the third most abundant transition metal in the Earth's crust, making it a cost-effective and environmentally benign alternative to precious metal catalysts like palladium and rhodium. nih.govresearchgate.netrsc.org Its low toxicity further enhances its profile as a "green" catalyst. nih.govresearchgate.net
The integration of manganese catalysis into industrial processes aligns with several of the 12 Principles of Green Chemistry. These catalysts enable reactions under milder conditions and can replace multiple chemical steps with a single, more efficient transformation, thereby reducing energy consumption and waste. mt.com For example, manganese-catalyzed C-H activation avoids the extra synthetic steps required to install activating groups in traditional cross-coupling reactions, which also circumvents the production of associated waste products. rsc.org The use of environmentally friendly oxidants like hydrogen peroxide in conjunction with manganese catalysts further exemplifies the move toward greener chemical synthesis. researchgate.net
Exploration of Novel Reaction Spaces and Substrate Scope Expansion
A significant area of future research is the expansion of reactions that can be catalyzed by manganese complexes. Scientists are moving beyond established transformations to explore new chemical frontiers. Manganese(I) catalysis, for instance, has enabled the late-stage C-H allylation and alkynylation of complex peptides in a site-selective manner, a challenging task with traditional methods. nih.gov Such late-stage functionalization provides a powerful tool for diversifying bioactive molecules for applications in drug discovery. nih.govresearchgate.net
Research has demonstrated the broad applicability of manganese catalysts in a variety of reductive transformations, including the hydroboration of carbonyls, carboxylates, and pyridines. nih.gov The versatility of manganese catalysis extends to hydrogenations, dehydrogenations, and hydroelementation reactions. rsc.org This wide scope allows for the conversion of a diverse range of starting materials (substrates) into valuable products, which is crucial for synthetic chemistry. rsc.org Future work will likely focus on applying these methods to even more complex and structurally diverse molecules, pushing the boundaries of what is synthetically achievable. nih.govnih.gov
Table 2: Selected Manganese-Catalyzed Reactions and Substrate Classes
| Reaction Type | Substrate Class | Catalyst Type | Significance |
|---|---|---|---|
| C-H Fluorination | Steroids, complex organic molecules | Manganese Porphyrin | Direct, late-stage introduction of fluorine to enhance biological activity. nih.gov |
| C-H Azidation | Bioactive molecules with C(sp³)-H bonds | Manganese Salen, Electrocatalysis | Sustainable and selective formation of C-N₃ bonds for applications like "Click" chemistry. nih.gov |
| C-H Alkynylation | Tryptophan-containing peptides | Manganese(I) complex | Racemization-free, step-economical modification of complex peptides. nih.gov |
| Hydroboration | Carbonyls, carboxylates, carbonates | Mn(hmds)₂ | Broad-scope reduction of various functional groups under mild conditions. nih.gov |
Advanced In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation
A deeper understanding of how manganese catalysts function at a molecular level is essential for their rational design and improvement. Advanced spectroscopic techniques that monitor the reaction as it happens (in situ and operando methods) are becoming indispensable tools. For example, in situ diffuse reflectance infrared transform spectroscopy (DRIFT) has been used to study the selective catalytic reduction (SCR) of NO with NH₃ over manganese/titania-based catalysts. nih.gov This technique allows researchers to observe the adsorption of reactants like NH₃ onto the catalyst surface and identify key reactive species. nih.gov
By observing which species are consumed during the reaction, scientists can deduce the reaction mechanism. nih.gov In some cases, DRIFTS experiments have revealed that different reaction pathways, such as the Eley-Rideal (E-R) and Langmuir-Hinshelwood (L-H) mechanisms, can be active depending on how the catalyst is modified. researchgate.net Mechanistic investigations may also involve kinetic studies and the use of density functional theory (DFT) calculations to model reaction pathways and intermediates. nih.gov This combined experimental and theoretical approach is crucial for elucidating complex catalytic cycles, such as those involving high-valent oxomanganese(V) species in C-H activation reactions. nih.gov
Rational Design of Manganese-Based Functional Materials and Components via Precursor Chemistry
Manganese bis(trifluoromethanesulfonate) and related organomanganese compounds serve as valuable precursors for creating novel functional materials. chembk.com The "rational design" of these materials involves controlling their structure and composition at the nanoscale to achieve specific properties for targeted applications. researchgate.net
In the biomedical field, there is significant interest in designing manganese-based nanoplatforms for applications such as T1/T2 dual-modal magnetic resonance imaging (MRI). researchgate.net By carefully controlling the synthesis, researchers can regulate features like particle size, morphology, and crystallographic phase, which in turn influence the material's magnetic and physicochemical properties. researchgate.net Another emerging area is the development of photofunctional materials, such as organic and ionic manganese halides, for use in luminescent devices and high-performance X-ray imaging. nih.govpolyu.edu.hk Isomer engineering—strategically placing chemical groups on the organic components of these materials—has been shown to influence molecular packing and photophysical properties, leading to high photoluminescence quantum yields and intense radioluminescence. polyu.edu.hk This precursor-based approach is pivotal for developing the next generation of stable and efficient materials for a wide range of technological applications. nih.gov
Q & A
Q. What are the recommended synthetic routes and purification methods for Mn(OTf)₂?
Mn(OTf)₂ is typically synthesized by reacting manganese carbonate (MnCO₃) or manganese oxide (MnO) with trifluoromethanesulfonic acid (TfOH) in an anhydrous solvent under inert gas (e.g., argon or nitrogen). The reaction is refluxed until completion, followed by solvent removal under vacuum. Due to its hygroscopic nature, purification involves recrystallization from dry acetonitrile or dichloromethane, with strict exclusion of moisture. Storage under inert gas (e.g., in a glovebox) is critical to prevent hydrolysis .
Q. How can researchers characterize Mn(OTf)₂ and confirm its purity?
Key characterization methods include:
- Single-crystal X-ray diffraction (SC-XRD): To resolve the crystal structure and confirm coordination geometry (e.g., octahedral vs. tetrahedral). SC-XRD requires crystallization at low temperatures (e.g., 100–277 K) due to the compound’s low melting point .
- Elemental analysis: To verify stoichiometry of C, F, S, and Mn.
- Chelometric titration: For quantifying Mn²⁺ content (≥97% purity) using EDTA or other chelating agents .
- FT-IR spectroscopy: Peaks at 1250–1150 cm⁻¹ (S=O stretching) and 740–720 cm⁻¹ (C-F stretching) confirm the triflate ligand .
Q. What precautions are necessary for handling Mn(OTf)₂ in air-sensitive reactions?
Mn(OTf)₂ is moisture-sensitive and reacts with water to form hydrated species or hydrolyzed byproducts. Experimental protocols should include:
- Use of Schlenk lines or gloveboxes for weighing and transfers.
- Pre-drying solvents (e.g., acetonitrile, THF) over molecular sieves.
- Reaction vessels purged with inert gas before use.
- Immediate sealing of reaction mixtures to avoid atmospheric exposure .
Advanced Research Questions
Q. How does Mn(OTf)₂ act as a Lewis acid catalyst in organic transformations, and what factors influence its efficiency?
Mn(OTf)₂ is a strong Lewis acid due to the electron-withdrawing triflate ligands, which enhance the electrophilicity of Mn²⁺. It catalyzes reactions such as:
- Friedel-Crafts alkylation: Activation of carbonyl groups via coordination to Mn²⁺, facilitating nucleophilic attack.
- Epoxide ring-opening: Polarization of epoxide oxygen by Mn²⁺, accelerating nucleophilic addition.
Catalytic efficiency depends on solvent polarity (e.g., acetonitrile > dichloromethane), counterion effects (triflate vs. other anions), and substrate steric hindrance. Control experiments with weaker Lewis acids (e.g., Mg(OTf)₂) can benchmark activity .
Q. What computational methods are used to predict the electronic properties and reactivity of Mn(OTf)₂?
Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) calculates molecular electrostatic potentials (MEPs) to map electron-deficient regions (e.g., Mn²⁺ center) and non-covalent interactions (e.g., C–H⋯O or F⋯F contacts). These models rationalize experimental observations, such as crystal packing dominated by fluorous domains or hydrogen-bonding networks .
Q. How does Mn(OTf)₂ perform in ionic liquid matrices for electrochemical applications?
In ionic liquids like [Cₙmim][Tf₂N], Mn(OTf)₂ exhibits high solubility and electrochemical stability. Cyclic voltammetry (CV) in such media reveals redox potentials influenced by the ionic liquid’s cationic structure (e.g., alkyl chain length in imidazolium ions). Applications include:
Q. What strategies resolve discrepancies between experimental and computational data in Mn(OTf)₂ studies?
Discrepancies often arise in:
- Reaction yields: Computational models may underestimate steric effects or solvent interactions. Validate with kinetic studies (e.g., variable-temperature NMR).
- Crystal structure predictions: SC-XRD data (e.g., bond lengths, angles) should be compared with DFT-optimized geometries. Twinning or disorder in crystals (common in fluorous systems) requires rigorous refinement .
Methodological Tables
Table 1. Key Characterization Data for Mn(OTf)₂
Table 2. Comparison of Lewis Acid Catalysts
| Catalyst | Relative Activity (Friedel-Crafts) | Solvent Compatibility | Reference |
|---|---|---|---|
| Mn(OTf)₂ | 1.00 (reference) | Polar aprotic | |
| Mg(OTf)₂ | 0.45 | Polar aprotic | |
| Sc(OTf)₃ | 1.20 | Low polarity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
